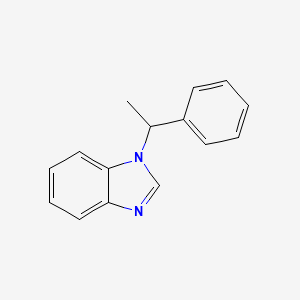

1-(1-Phenylethyl)benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .Molecular Structure Analysis

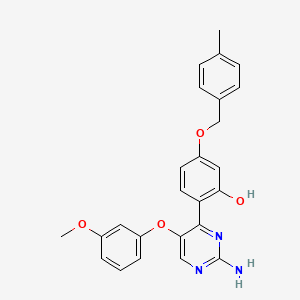

1-(1-phenylethyl)-1H-benzimidazole contains total 33 bond(s); 19 non-H bond(s), 16 multiple bond(s), 2 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), and 1 Imidazole(s) .Chemical Reactions Analysis

Benzimidazole derivatives have been shown to have strong cardiotonic activity . They also exhibit bioactivities as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies .Physical And Chemical Properties Analysis

1-(1-Phenylethyl)benzimidazole has a molecular formula of C15H14N2 . It is a benzimidazole derivative, which is a class of compounds known for their remarkable medicinal and pharmacological properties .Scientific Research Applications

Antimicrobial Activity

These compounds also exhibit significant antimicrobial activity. A novel series of benzimidazole derivatives has been screened for their effectiveness against a range of microorganisms, including E. coli and C. albicans. The antimicrobial activity is attributed to the benzimidazole core’s ability to interfere with the microbial cell’s biochemistry .

Antiparasitic and Anthelmintic Use

The benzimidazole class is well-known for its antiparasitic and anthelmintic activities. These compounds can be highly effective against parasitic worms and other parasites that affect humans and animals. The mechanism often involves disrupting the parasite’s microtubule formation, which is crucial for their survival .

Antiviral Applications

Benzimidazole derivatives have shown promise as antiviral agents. Their action mechanism may involve inhibiting viral replication by targeting viral proteins or enzymes necessary for the virus’s life cycle. This makes them potential candidates for treating various viral infections .

Agriculture: Pesticides and Fungicides

In agriculture, benzimidazole derivatives are used as pesticides and fungicides. They help protect crops from fungal diseases and pests, ensuring better yield and crop quality. The effectiveness of these compounds in agriculture stems from their ability to inhibit the growth of fungi and other harmful organisms .

Materials Chemistry and Electronics

Lastly, benzimidazole derivatives, including 1-(1-Phenylethyl)benzimidazole, find applications in materials chemistry and electronics. They are used in the synthesis of organic materials that have electronic properties, such as conductive polymers. These materials are essential for developing new electronic devices and technologies .

Mechanism of Action

Target of Action

The primary target of 1-(1-Phenylethyl)benzimidazole is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in Salmonella typhimurium . This enzyme catalyzes the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .

Mode of Action

Benzimidazoles, in general, are known to work by binding to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .

Biochemical Pathways

Benzimidazole derivatives have shown antioxidant activity along with moderate analgesic and anti-inflammatory activity .

Pharmacokinetics

Benzimidazole compounds, in general, have been reported to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to have antiproliferative significance towards various cancer cell lines such as hct116, mcf7, hela, hepg2, a549, and a431 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(1-Phenylethyl)benzimidazole. For instance, the conjugation of substituents has been found to be a crucial factor for the thermal stability of benzimidazole compounds . Additionally, benzimidazoles have been reported to act as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media .

Safety and Hazards

properties

IUPAC Name |

1-(1-phenylethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-12(13-7-3-2-4-8-13)17-11-16-14-9-5-6-10-15(14)17/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYHFRJNEMYJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)

![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3006090.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)

![Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate](/img/structure/B3006096.png)

![N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3006097.png)

![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)